N-oleoyl leucine

描述

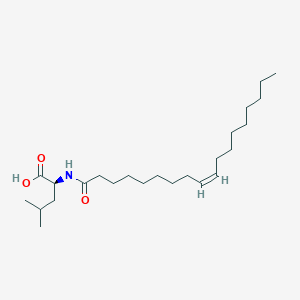

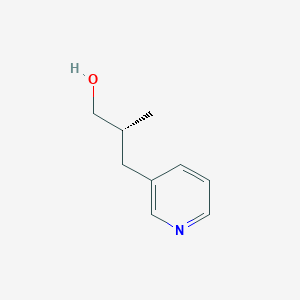

N-油酰亮氨酸是一种分类为N-酰基酰胺的化合物,特别是亮氨酸的油酸酰胺。它是氨基酸亮氨酸的衍生物,其中油酸的羧基与亮氨酸的氨基缩合。

作用机制

N-油酰亮氨酸通过解偶联线粒体呼吸作用发挥作用,与解偶联蛋白 1 无关。这会导致能量消耗增加和脂肪积累减少。 该化合物与特定分子靶标相互作用,包括参与脂质代谢和能量稳态的酶和转运蛋白 .

类似化合物:

N-亚油酰亮氨酸: 另一种带有亚油酸部分的N-酰基酰胺。

N-棕榈酰亮氨酸: 含有棕榈酸部分。

N-硬脂酰亮氨酸: 含有硬脂酸部分 .

比较: N-油酰亮氨酸因其与线粒体途径的特定相互作用及其独立于解偶联蛋白 1 的解偶联呼吸作用的能力而独一无二。 这使其有别于其他N-酰基亮氨酸,它们可能不表现出相同的代谢效应 .

生化分析

Biochemical Properties

N-oleoyl leucine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in interactions with the N-acyl amino acid biosynthetic enzyme PM20D1 . These interactions facilitate the biosynthesis of N-acyl amino acids, including this compound .

Cellular Effects

This compound influences cell function in several ways. It has been found to regulate energy metabolism . It also impacts cell signaling pathways and gene expression . For example, it has been observed to decrease body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to uncouple mitochondrial respiration independent of uncoupling protein 1 (UCP1) in vitro .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that mice injected with a PM20D1 vector have higher levels of N-acyl amino acids, such as this compound, compared to animals transduced with a GFP vector . This indicates that PM20D1 is an N-acyl amino acid biosynthetic enzyme .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound (25 mg/kg, i.p.) has been found to decrease body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the biosynthesis of N-acyl amino acids, facilitated by the enzyme PM20D1 .

Subcellular Localization

Current studies suggest that it may be involved in mitochondrial processes, given its observed ability to uncouple mitochondrial respiration .

准备方法

合成路线和反应条件: N-油酰亮氨酸可以通过Schotten-Baumann反应合成,该反应涉及亮氨酸与油酰氯在碱(如氢氧化钠)存在下的反应。该反应通常在二氯甲烷或氯仿等有机溶剂中进行。 反应条件包括保持低温以防止副反应,并确保反应物完全转化为所需产物 .

工业生产方法: N-油酰亮氨酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和精确控制反应参数,以确保高产率和纯度。 然后使用重结晶或色谱等技术纯化产物以去除任何杂质 .

化学反应分析

反应类型: N-油酰亮氨酸会发生各种化学反应,包括:

氧化: 油酰基中的双键可以氧化形成环氧化物或二醇。

还原: 双键可以还原形成饱和衍生物。

取代: 酰胺键可以进行亲核取代反应

常见试剂和条件:

氧化: 通常使用过氧化氢或间氯过氧苯甲酸等试剂。

还原: 使用钯碳 (Pd/C) 在氢气存在下的催化剂。

形成的主要产物:

氧化: 环氧化物、二醇。

还原: 饱和的N-酰基亮氨酸衍生物。

取代: N-取代的亮氨酸衍生物

科学研究应用

N-油酰亮氨酸在科学研究中有多种应用:

化学: 用作研究酰胺键形成和反应性的模型化合物。

生物学: 研究其在细胞信号传导和代谢途径中的作用。

相似化合物的比较

N-Linoleoyl Leucine: Another N-acyl amide with a linoleic acid moiety.

N-Palmitoyl Leucine: Contains a palmitic acid moiety.

N-Stearoyl Leucine: Contains a stearic acid moiety .

Comparison: N-Oleoyl Leucine is unique due to its specific interaction with mitochondrial pathways and its ability to uncouple respiration independently of uncoupling protein 1. This sets it apart from other N-acyl leucines, which may not exhibit the same metabolic effects .

属性

IUPAC Name |

(2S)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11-/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOAAMQGRRCHPA-GJCOWUBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347277 | |

| Record name | N-Oleyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136560-76-4 | |

| Record name | N-Oleyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2630447.png)

![2-[(1-Adamantylmethyl)amino]ethanol hydrochloride](/img/structure/B2630450.png)

![5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2630453.png)

![4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2630454.png)

![8-(benzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2630459.png)

![1-(thiophen-2-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride](/img/structure/B2630461.png)

![1-[(1,3-Benzoxazol-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol](/img/structure/B2630465.png)

![Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate](/img/structure/B2630467.png)

![4-chloro-2-methoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2630469.png)